Ethyl imidazo[1,2-B]pyridazine-3-carboxylate
Übersicht
Beschreibung
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is a class of compounds that have been widely studied in drug molecules due to their good biological activity . This compound was synthesized as a new structure that has not been reported before .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The crystal obtained by solvent evaporation was studied by crystallography and conformation analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include imine formation, iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using spectroscopic techniques . Infrared vibrational analysis of the target compound was also conducted .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate and its derivatives have been synthesized and evaluated for their pharmacological activities. Research has explored their anti-inflammatory, analgesic, and ulcerogenic activities, focusing on the synthesis of esters, acids, and amides from these compounds. Studies have assessed their ability to inhibit carrageenan-induced edema and acetic acid-induced writhes in animal models. The pharmacological potential of these derivatives has been analyzed in terms of structure-activity relationships (Luraschi et al., 1997).
Antimicrobial Activity
Certain derivatives of this compound have been synthesized and tested for their antimicrobial properties. The focus has been on exploring the potential of these compounds as antimicrobial agents by evaluating their effectiveness against various microbial strains (Turan-Zitouni et al., 2001).
Anticancer Potential
Research has also been conducted on the potential anticancer applications of imidazo[1,2-B]pyridazine derivatives. These studies have explored their role as mitotic inhibitors and their effects on tumor growth in animal models. The synthesis of these compounds and their biological evaluation in terms of anticancer activity forms a significant part of this research (Temple et al., 1987).
Inhibitory Effects on Amyloid Plaques
Imidazo[1,2-B]pyridazine derivatives have been evaluated for their binding to amyloid plaques, which is relevant in the context of Alzheimer's disease. These compounds have demonstrated varying binding affinities to synthetic aggregates of Aβ1-40, suggesting their potential use in developing positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).
Acetylcholinesterase Inhibitory Activity
Studies have shown that certain imidazo[1,2-B]pyridazine compounds exhibit potent acetylcholinesterase inhibitory activity, which could be relevant in the treatment of neurodegenerative diseases like Alzheimer's. These compounds have also demonstrated anti-proliferative, anti-migratory, and anti-inflammatory effects at higher doses, providing insights into their broader pharmacological profile (Sharma et al., 2021).
Wirkmechanismus
Target of Action
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a derivative of the imidazo[1,2-b]pyridazine scaffold, which has been widely studied in drug molecules due to its good biological activity Other imidazo[1,2-b]pyridazine derivatives have been known to target kinases , gamma-hydroxybutyric acid (GHB) binding sites , and IL-17A .
Mode of Action
It’s known that imidazo[1,2-b]pyridazine derivatives can interact with their targets in various ways, such as inhibiting kinase activity or acting as ligands for GHB binding sites .
Biochemical Pathways
Other imidazo[1,2-b]pyridazine derivatives have been known to affect pathways related to inflammation, diabetes, and parasitic infections .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19119 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
Other imidazo[1,2-b]pyridazine derivatives have shown various biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .
Action Environment
It’s known that the compound should be stored at temperatures between 28°c , suggesting that temperature could influence its stability.
Zukünftige Richtungen
Imidazo[1,2-b]pyridazine derivatives, including Ethyl imidazo[1,2-B]pyridazine-3-carboxylate, have potential pharmaceutical applications . With the rapid development of organic synthesis technology, more and more reports have been reported on the synthesis methods of imidazo[1,2-b]pyridazine compound . This suggests that there is a strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine for potential therapeutic uses .
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-b]pyridazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . They show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibition .
Cellular Effects
Imidazo[1,2-b]pyridazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-b]pyridazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
ethyl imidazo[1,2-b]pyridazine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-10-8-4-3-5-11-12(7)8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKOJJIHJFBXSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.